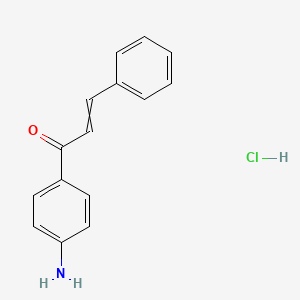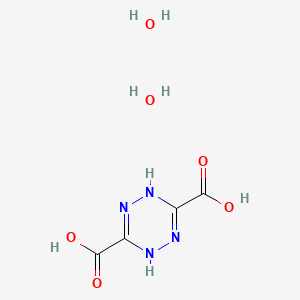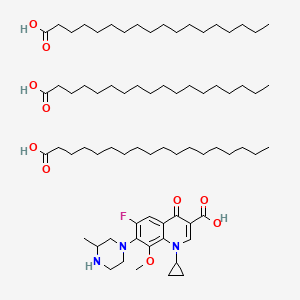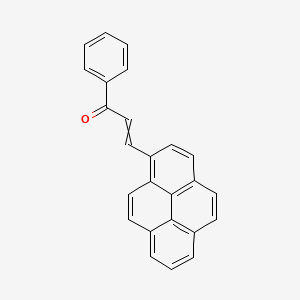
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is known for its unique structural features, which include a phenyl ring and a pyrene ring system
准备方法
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one can be synthesized through the condensation reaction of pyrene-1-carbaldehyde and acetophenone in ethanol solution at room temperature . The reaction involves the formation of a carbon-carbon double bond between the carbonyl carbon of acetophenone and the α-carbon of pyrene-1-carbaldehyde. The phenyl ring forms a dihedral angle of 39.10° with the pyrene ring system
化学反应分析
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one has been explored for various scientific research applications:
Biology: Its potential as a fluorescent probe for biological imaging and sensing applications has been investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological macromolecules.
作用机制
The mechanism by which 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one exerts its effects is primarily through its ability to participate in π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s photophysical properties and its ability to interact with biological macromolecules. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with DNA and proteins, potentially leading to therapeutic effects.
相似化合物的比较
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one can be compared with other chalcone derivatives and pyrene-containing compounds:
Chalcone Derivatives: Compounds like (E)-1-(3-(prop-2-yn-1-yloxy)phenyl)-3-(pyren-1-yl)prop-2-en-1-one share similar structural features and photophysical properties.
Pyrene-Containing Compounds: Compounds such as (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one and (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one have similar aromatic systems and can be used for comparison in terms of their chemical reactivity and applications
属性
CAS 编号 |
192750-08-6 |
|---|---|
分子式 |
C25H16O |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-phenyl-3-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H16O/c26-23(18-5-2-1-3-6-18)16-14-17-9-10-21-12-11-19-7-4-8-20-13-15-22(17)25(21)24(19)20/h1-16H |
InChI 键 |
ZHRGEOMRSRIMNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
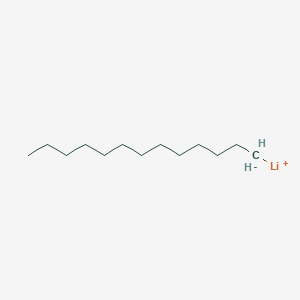
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
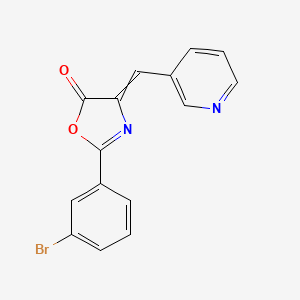
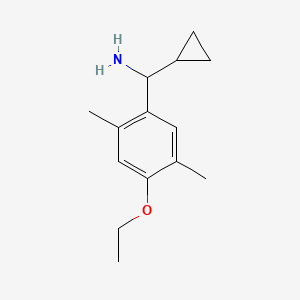
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
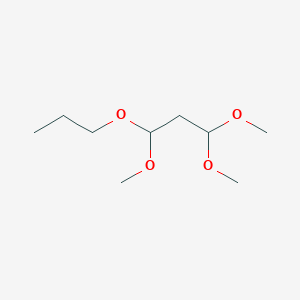
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
